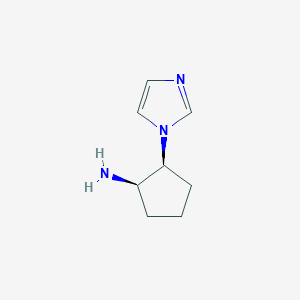

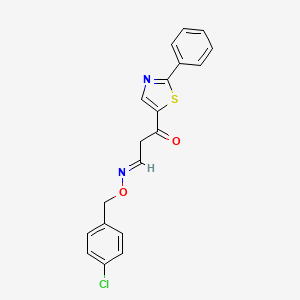

2beta-(1H-Imidazole-1-yl)cyclopentane-1beta-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Imidazoles, which are key components of this compound, have seen recent advances in their synthesis . The synthesis of imidazoles is of strategic importance due to their wide range of applications . The bonds constructed during the formation of the imidazole are a key focus of these methodologies .Molecular Structure Analysis

Imidazole, a component of the compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .Chemical Reactions Analysis

The synthesis of imidazoles often involves the construction of bonds during the formation of the imidazole . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .Physical And Chemical Properties Analysis

Imidazole, a component of the compound, is a white or colorless solid that is highly soluble in water and other polar solvents . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Scientific Research Applications

Synthesis and Structural Analysis

Research has delved into the synthesis and properties of new imines and bisimines derived from imidazole carbaldehydes, emphasizing the creation of chiral and achiral compounds for further application in complexation and catalysis. For instance, Pařík and Chlupatý (2014) explored the synthesis of new chiral and achiral imines derived from 2-phenyl-1H-imidazole-4-carbaldehyde, showcasing a variety of compounds with potential for further application in structural studies and complexation stability constants determination Pařík & Chlupatý, 2014.

Applications in Medicinal Chemistry

Several studies have been conducted on the synthesis of nitrogen-rich compounds like imidazole, triazole, and tetrazole-based molecules for potential applications in gas generators and pharmaceuticals. Srinivas, Ghule, and Muralidharan (2014) synthesized imidazole-based molecules, examining their physicochemical properties for potential use in energetic materials Srinivas, Ghule, & Muralidharan, 2014.

Moreover, research into the antihyperglycemic activity of certain imidazole compounds has shown promising results. Wagman et al. (2017) identified a novel family of imidazole analogues as inhibitors of glycogen synthase kinase 3 (GSK3), revealing their potential as antidiabetic agents through the activation of glycogen synthase Wagman et al., 2017.

Green Chemistry and Environmental Applications

The move towards environmentally friendly chemical processes has also seen the use of imidazole compounds. Sadek et al. (2018) developed a green synthesis approach for novel imidazole derivatives, emphasizing the importance of sustainable methods in chemical synthesis Sadek et al., 2018.

Future Directions

Imidazole, a component of the compound, has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities, and there are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This suggests potential future directions for the development of new drugs using imidazole-based compounds.

Mechanism of Action

Target of Action

“2beta-(1H-Imidazole-1-yl)cyclopentane-1beta-amine” is likely to interact with biological targets that have affinity for imidazole-containing compounds . Imidazole is a core component of many biologically active molecules, including histidine and purine .

Mode of Action

Imidazole-containing compounds often act by binding to their target proteins and modulating their activity .

Biochemical Pathways

Without specific information on “2beta-(1H-Imidazole-1-yl)cyclopentane-1beta-amine”, it’s difficult to say which biochemical pathways it might affect. Imidazole derivatives are known to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Pharmacokinetics

Imidazole derivatives are generally well absorbed and distributed in the body .

Result of Action

Imidazole derivatives can have a wide range of effects depending on their specific targets .

Action Environment

The action, efficacy, and stability of “2beta-(1H-Imidazole-1-yl)cyclopentane-1beta-amine” could be influenced by various environmental factors. For example, certain imidazole-based metal-organic frameworks have been found to be temperature- and humidity-dependent proton conductors .

properties

IUPAC Name |

(1R,2S)-2-imidazol-1-ylcyclopentan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c9-7-2-1-3-8(7)11-5-4-10-6-11/h4-8H,1-3,9H2/t7-,8+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUDZFHQRNUKXPP-SFYZADRCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N2C=CN=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](C1)N2C=CN=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2beta-(1H-Imidazole-1-yl)cyclopentane-1beta-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione](/img/no-structure.png)

![2-ethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2558635.png)

![6-Cyano-N-(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)pyridine-3-sulfonamide](/img/structure/B2558636.png)

![2-(3,4-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2558637.png)

![6,7,8,9-Tetrahydrospiro[benzo[7]annulene-5,3'-piperidine]](/img/structure/B2558640.png)

![6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2558641.png)

methanone](/img/structure/B2558646.png)

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2558648.png)

![3'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B2558649.png)